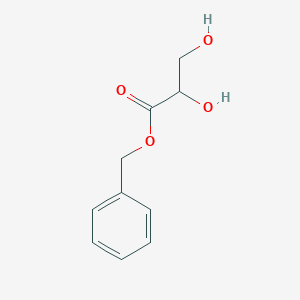

Benzyl 2,3-dihydroxypropanoate

Description

Benzyl 2,3-dihydroxypropanoate is a benzyl ester derivative of 2,3-dihydroxypropanoic acid (glyceric acid). It serves as a critical intermediate in organic synthesis, particularly in carbohydrate chemistry for glycosylation reactions . Its structure features a benzyl ester group attached to a dihydroxypropanoate backbone, enabling solubility in organic solvents and facilitating its use in multi-step synthetic pathways. The compound is often employed to introduce protective groups or as a chiral building block in the synthesis of complex glycoconjugates .

Properties

IUPAC Name |

benzyl 2,3-dihydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDONDBREQKWFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2,3-dihydroxypropanoate can be synthesized through the esterification of glyceric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of benzyl 2,3-dioxopropanoate.

Reduction: Formation of benzyl 2,3-dihydroxypropanol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2,3-dihydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.

Comparison with Similar Compounds

(R)-Methyl 2,3-Dihydroxypropanoate (CAS 18289-89-9)

- Molecular Formula : C₄H₈O₄ (vs. C₁₀H₁₂O₅ for benzyl derivative).

- Functional Groups: Methyl ester instead of benzyl ester; retains dihydroxypropanoate backbone.

- Synthesis: Produced via esterification of glyceric acid with methanol, simpler than the multi-step glycosylation processes involving the benzyl analog .

- Applications : Used as a pharmaceutical intermediate due to its smaller size and polar nature. Lower steric hindrance compared to benzyl derivatives may enhance reactivity in aqueous environments .

Benzyl 3-Hydroxy-2,2-Dimethylpropanoate

- Molecular Formula : C₁₃H₁₈O₃ (differs in substitution pattern).

- Functional Groups : Contains a dimethyl group at C2, reducing hydroxyl functionality.

- Synthesis: Likely synthesized via esterification with modified propanoic acid derivatives. The dimethyl group introduces steric hindrance, limiting its utility in reactions requiring nucleophilic hydroxyl groups .

- Applications: Potential use in polymer chemistry or as a stabilizer due to increased steric bulk.

Methyl 3-(Benzyloxy)propanoate (CAS 72594-86-6)

- Molecular Formula : C₁₁H₁₄O₃.

- Functional Groups : Benzyl ether at C3 instead of hydroxyl; methyl ester at C1.

- Synthesis: Prepared via etherification of propanoic acid derivatives. The benzyloxy group enhances lipophilicity, altering electronic properties compared to dihydroxy analogs .

- Applications : Used in flavorings or fragrances due to aromatic characteristics.

3-(1H-Benzimidazol-2-yl)-2,3-Dihydroxypropanoic Acid (CAS 49671-84-3)

- Molecular Formula : C₁₀H₁₀N₂O₄.

- Functional Groups: Benzimidazole ring fused to the dihydroxypropanoate backbone.

- Synthesis : Complex multi-step reactions involving cyclization and functional group modifications .

- Applications : Investigated for bioactivity in drug discovery, particularly targeting enzymes or receptors due to the benzimidazole moiety .

Comparative Analysis Table

Key Research Findings

- Reactivity: this compound’s hydroxyl groups participate in glycosidic bond formation, critical for synthesizing oligosaccharides . In contrast, methyl analogs lack the benzyl group’s solubility advantages in non-polar media .

- Steric Effects: Compounds like Benzyl 3-hydroxy-2,2-dimethylpropanoate show reduced reactivity in nucleophilic substitutions due to steric hindrance .

- Regulatory Status: While methyl and phenyl benzoates (e.g., CAS 93-58-3) are widely regulated for use in food and cosmetics, this compound’s niche applications may require specialized safety assessments .

Biological Activity

Benzyl 2,3-dihydroxypropanoate (C10H12O4) is an organic compound recognized for its unique structural features, specifically the presence of hydroxyl and benzyl functionalities. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is a derivative of glyceric acid where the hydroxyl groups are esterified with a benzyl group. Its molecular structure is depicted as follows:

- Molecular Formula : C10H12O4

- CAS Number : 73573-57-6

The compound's structural attributes contribute to its reactivity and interaction with biological systems. The hydroxyl groups can engage in hydrogen bonding, while the benzyl moiety enhances lipophilicity, facilitating membrane interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways and cellular receptors. The following mechanisms have been identified:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy .

- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This action could be beneficial in managing conditions characterized by chronic inflammation .

- Antioxidant Properties : The presence of hydroxyl groups allows this compound to scavenge free radicals, thereby reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| Benzyl Alcohol | Simple alcohol | Antimicrobial |

| Glyceric Acid | Parent compound | Antioxidant |

| 2,3-Dihydroxybutanedioate | Tartaric acid derivative | Antioxidant |

This compound stands out due to its dual functional groups that confer both hydrophilicity and lipophilicity, enhancing its potential applications in pharmaceuticals and biochemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in Pharmaceuticals demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Inflammation Modulation : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating potential use as an anti-inflammatory agent .

- Oxidative Stress Reduction : A recent study showed that this compound significantly decreased lipid peroxidation levels in cellular models exposed to oxidative stressors .

Q & A

Basic: What synthetic strategies are optimal for preparing Benzyl 2,3-dihydroxypropanoate with high stereochemical purity?

Methodological Answer:

this compound can be synthesized via esterification of 2,3-dihydroxypropanoic acid with benzyl alcohol, catalyzed by acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). To ensure stereochemical integrity (e.g., avoiding racemization), mild conditions and low temperatures are recommended. For chiral purity, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) or asymmetric catalysis (e.g., Sharpless dihydroxylation) may be applied . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) is critical to isolate the product .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm ester formation (e.g., benzyl protons at δ 7.3–7.5 ppm, hydroxyl protons at δ 3.5–5.0 ppm with D₂O exchange). DEPT-135 distinguishes primary/secondary/tertiary carbons .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 226.08 for C₁₀H₁₂O₄) .

- Melting Point Analysis: Compare observed mp (e.g., ~134°C dec.) with literature values to assess purity .

Advanced: How do stereochemical variations (e.g., 2S,3R vs. 2R,3S) impact the reactivity of this compound in glycosylation reactions?

Methodological Answer:

Stereochemistry influences hydrogen bonding and steric hindrance during glycosylation. For example:

- 2S,3R Isomer: The syn-diol configuration may favor chelation with Lewis acids (e.g., BF₃·OEt₂), enhancing glycosyl acceptor activity .

- 2R,3S Isomer: Antiperiplanar geometry could reduce reactivity due to steric clashes. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energy differences of ~2–3 kcal/mol between isomers .

Experimental validation via kinetic studies (NMR monitoring) under anhydrous conditions is advised .

Advanced: What are the key challenges in analyzing hygroscopicity and stability of this compound?

Methodological Answer:

- Hygroscopicity: The compound’s diol groups absorb moisture, altering reaction yields. Use Karl Fischer titration to quantify water content. Store under inert gas (N₂/Ar) at 2–8°C .

- Thermal Stability: TGA-DSC analysis reveals decomposition onset at ~150°C. Avoid prolonged heating above 80°C during synthesis .

- Oxidative Stability: Antioxidants (e.g., BHT at 0.1% w/w) or light-sensitive storage (amber vials) mitigate degradation .

Advanced: How can researchers resolve contradictions in reported melting points for this compound derivatives?

Methodological Answer:

Discrepancies (e.g., mp 134°C vs. 140°C) arise from impurities or polymorphic forms. Strategies include:

- Recrystallization Screening: Test solvents (ethanol, acetone) to isolate pure polymorphs .

- PXRD: Compare diffraction patterns with reference data to identify crystalline forms .

- DSC: Detect melting endotherms and glass transitions to differentiate amorphous vs. crystalline phases .

Advanced: What mechanistic insights explain the compound’s reactivity in [2,3]-Wittig rearrangements?

Methodological Answer:

this compound’s vicinal diols act as directing groups in [2,3]-Wittig rearrangements. Key steps:

- Base-Induced Deprotonation: Strong bases (e.g., LDA) deprotonate the hydroxyl group, forming an oxyanion.

- Allyl Ether Migration: The oxyanion stabilizes the transition state, enabling stereoselective migration of allyl groups.

Stereochemical outcomes (e.g., syn vs. anti) depend on the substrate’s configuration. Sparteine-mediated enantioselective rearrangements achieve >90% ee .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-FID: Detect volatile impurities (e.g., residual benzyl alcohol) with a DB-5 column and splitless injection .

- LC-UV/RI: Quantify non-volatile contaminants (e.g., unreacted dihydroxypropanoic acid) using a hydrophilic interaction column (HILIC) .

- ICP-MS: Screen for metal catalysts (e.g., Sn, Pd) at ppb levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.